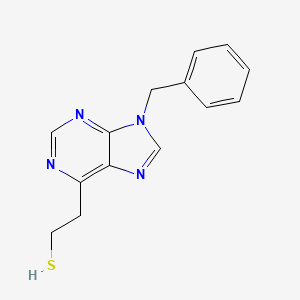
2-(9-benzyl-9H-purin-6-yl)ethanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(9-Benzyl-9H-purin-6-yl)ethanethiol is a purine derivative with the molecular formula C14H14N4S and a molecular weight of 270.35 g/mol . This compound is known for its unique structure, which includes a purine ring substituted with a benzyl group and an ethanethiol side chain. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-benzyl-9H-purin-6-yl)ethanethiol typically involves the reaction of 9-benzyl-9H-purine-6-thiol with an appropriate alkylating agent. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, followed by the addition of an alkyl halide to introduce the ethanethiol side chain. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(9-Benzyl-9H-purin-6-yl)ethanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond or sulfonic acid derivatives.
Reduction: The compound can be reduced to modify the purine ring or the benzyl group.
Substitution: The ethanethiol side chain can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or iodine (I2) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides or sulfonic acids, while substitution reactions can introduce various functional groups to the ethanethiol side chain .
Applications De Recherche Scientifique
2-(9-Benzyl-9H-purin-6-yl)ethanethiol has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-(9-benzyl-9H-purin-6-yl)ethanethiol involves its interaction with specific molecular targets and pathways. The purine ring structure allows it to bind to enzymes and receptors, potentially inhibiting their activity or modulating their function. The benzyl group and ethanethiol side chain can enhance its binding affinity and selectivity for certain targets . The compound may also induce apoptosis in cancer cells by disrupting key signaling pathways .
Comparaison Avec Des Composés Similaires
2-(9-Benzyl-9H-purin-6-yl)ethanethiol can be compared with other similar compounds, such as:
2-(9-Benzyl-9H-purin-6-yl)ethanol: This compound has an ethanol side chain instead of an ethanethiol group, which can affect its chemical reactivity and biological activity.
9-Benzyl-9H-purine-6-thiol: Lacks the ethanethiol side chain, which may result in different binding properties and biological effects.
2-(9-Benzyl-9H-purin-6-yl)aminoethanol: Contains an aminoethanol side chain, which can introduce different functional groups and interactions.
The uniqueness of this compound lies in its specific combination of the purine ring, benzyl group, and ethanethiol side chain, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
920503-52-2 |
|---|---|
Formule moléculaire |
C14H14N4S |
Poids moléculaire |
270.35 g/mol |
Nom IUPAC |
2-(9-benzylpurin-6-yl)ethanethiol |
InChI |
InChI=1S/C14H14N4S/c19-7-6-12-13-14(16-9-15-12)18(10-17-13)8-11-4-2-1-3-5-11/h1-5,9-10,19H,6-8H2 |
Clé InChI |
CSLAGERNIGJDGY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C=NC3=C(N=CN=C32)CCS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


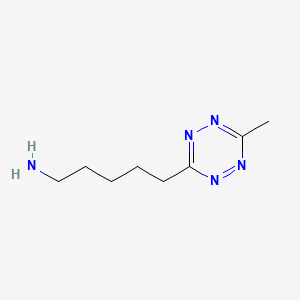
![4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile](/img/structure/B15217502.png)
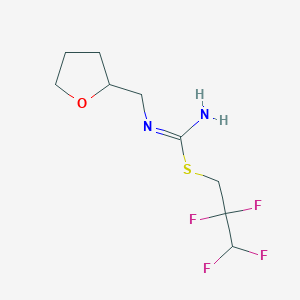
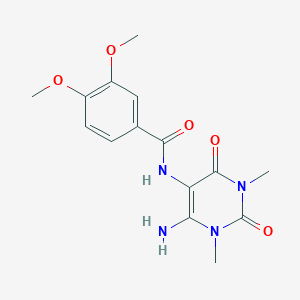
![2,2,2-Trifluoro-N-{2-[1-(trifluoroacetyl)-1H-indol-3-yl]ethyl}acetamide](/img/structure/B15217512.png)
![N-[10,16-bis(2-methylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-10,16-bis(2-methylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B15217514.png)
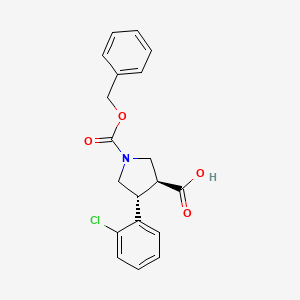
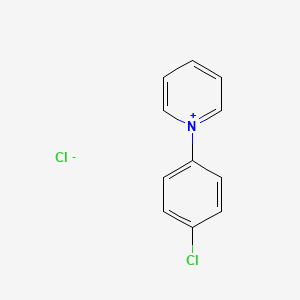
![5-[2-Amino-6-(4-methylphenyl)pyrimidin-4(3H)-ylidene]quinolin-8(5H)-one](/img/structure/B15217535.png)
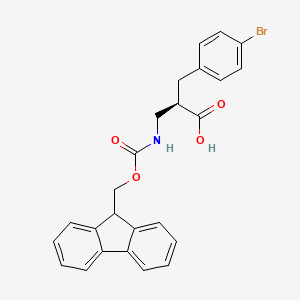
![Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-4-carboxylate](/img/structure/B15217566.png)

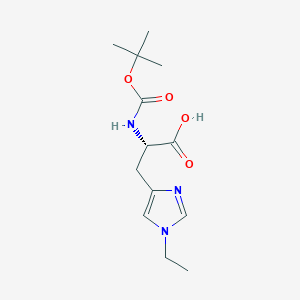
![2-(tert-Butyl) 5-methyl (1R,4S,5R)-2-azabicyclo[2.2.1]heptane-2,5-dicarboxylate](/img/structure/B15217594.png)
